Cas no 26449-49-0 (Phenol,2-[[[4-(dimethylamino)phenyl]methylene]amino]-5-ethoxy-)

Phenol,2-[[[4-(dimethylamino)phenyl]methylene]amino]-5-ethoxy- structure
26449-49-0 structure
Product name:Phenol,2-[[[4-(dimethylamino)phenyl]methylene]amino]-5-ethoxy-
CAS No:26449-49-0
MF:C17H20N2O2
MW:284.3529
CID:279877
PubChem ID:277039

Phenol,2-[[[4-(dimethylamino)phenyl]methylene]amino]-5-ethoxy- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-[[[4-(dimethylamino)phenyl]methylene]amino]-5-ethoxy-
    • 2-[[4-(dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol
    • 2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)-5-ethoxyphenol
    • AC1L5L3O
    • AC1Q4T5F
    • AG-J-86364
    • AR-1C5825
    • CTK4F7900
    • NSC125523
    • NSC-125523
    • 26449-49-0
    • SMR001797416
    • CHEMBL1905298
    • DTXSID00298703
    • MLS002919816
    • Inchi: InChI=1S/C17H20N2O2/c1-4-21-15-9-10-16(17(20)11-15)18-12-13-5-7-14(8-6-13)19(2)3/h5-12,20H,4H2,1-3H3/b18-12+
    • InChI Key: HLNQGABJMLYGGY-LDADJPATSA-N
    • SMILES: CCOC1=CC=C(/N=C/C2=CC=C(N(C)C)C=C2)C(O)=C1

Computed Properties

  • Exact Mass: 284.1526
  • Monoisotopic Mass: 284.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.1Ų
  • XLogP3: 3.3

Experimental Properties

  • PSA: 45.06
  • LogP: 3.60750

Phenol,2-[[[4-(dimethylamino)phenyl]methylene]amino]-5-ethoxy- Related Literature

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